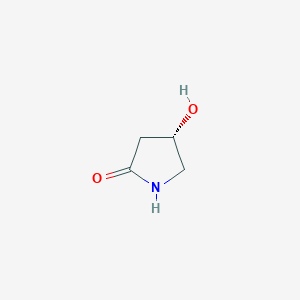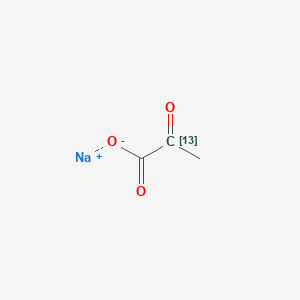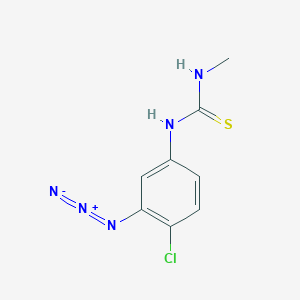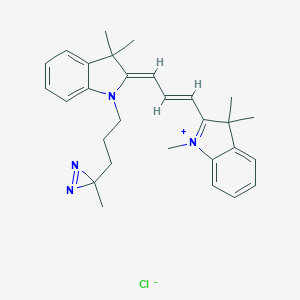
(S)-4-Hydroxy-2-pyrrolidinone
Overview
Description
(S)-4-Hydroxy-2-pyrrolidinone, also known as (S)-4-hydroxy-2-pyrrolidone or (S)-H2P, is a synthetic chiral compound with a wide range of applications in both industrial and scientific research. It has been used as a building block for the synthesis of various compounds, as a reaction medium for chemical reactions, and as a reagent for the preparation of pharmaceuticals. In addition, (S)-H2P has been found to have a wide range of biochemical and physiological effects, making it an important tool in the study of various biological processes.
Scientific Research Applications
Antioxidant Activity and Radical Scavenging
Synthesis and Antioxidant Activity of Derivatives (S)-4-Hydroxy-2-pyrrolidinone derivatives, specifically 3-pyrroline-2-ones, demonstrate significant antioxidant activity, as shown by their effective radical scavenging capacity. Notably, compounds like 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one exhibited promising radical scavenger properties, comparable to conventional antioxidants. These findings highlight their potential application in environments that mimic physiological conditions (Nguyen et al., 2022).
Chelation and Metal Ion Binding
Chelation Properties for Metal Ion Removal 3-Hydroxy-4-pyrrolidinones and their derivatives have been identified as potent chelating agents, especially for hard metal ions like aluminum, showcasing their potential in clinical applications as metal-decorporation agents. This is evident from studies on new bis-(3-hydroxy-4-pyrrolidinone) derivatives of EDTA, which demonstrated effective in vivo aluminum removal (Santos et al., 2005).
Synthesis and Chemical Properties
Approaches to Synthesis Various synthetic approaches have been developed for derivatives of (S)-4-Hydroxy-2-pyrrolidinone, leading to the creation of complex structures with significant biological properties. For instance, the stereoselective formation of chiral trans-4-hydroxy-5-substituted 2-pyrrolidinones has been developed, demonstrating the importance of these compounds in the synthesis of bioactive natural products like streptopyrrolidine and 3-epi-epohelmin A (Si et al., 2015).
Biomedical and Pharmaceutical Applications The 3-hydroxy-4-pyrrolidinone structure has been extensively studied for its biomedical and pharmaceutical applications. For example, glycosylated derivatives of 3-hydroxy-4-pyrrolidinones have shown potential as agents for Alzheimer's disease due to their ability to chelate toxic metal ions and demonstrate antioxidant properties (Green et al., 2010).
properties
IUPAC Name |
(4S)-4-hydroxypyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-3-1-4(7)5-2-3/h3,6H,1-2H2,(H,5,7)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGISYQVOGVIEU-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CNC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Hydroxy-2-pyrrolidinone | |
CAS RN |
68108-18-9 | |
| Record name | 2-Pyrrolidinone, 4-hydroxy-, (4S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068108189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4S)-(-)-4-Hydroxypyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes (S)-4-Hydroxy-2-pyrrolidinone a molecule of interest for synthetic chemists?
A: (S)-4-Hydroxy-2-pyrrolidinone and its derivatives are valuable chiral building blocks for synthesizing various biologically active compounds. [, , , ] Their presence in natural products and pharmaceutical compounds makes their efficient synthesis a topic of significant research interest.
Q2: What are some of the key approaches to synthesizing (S)-4-Hydroxy-2-pyrrolidinone that have been explored in the literature?
A2: Researchers have investigated several synthetic routes to access (S)-4-Hydroxy-2-pyrrolidinone enantioselectively. Some notable strategies include:
- Chiral Resolution: Starting with a racemic mixture and using resolving agents to separate the desired (S)-enantiomer. []
- Chiral Pool Approach: Utilizing readily available chiral starting materials like (S)-malic acid as a foundation for the synthesis. []
- Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to introduce chirality during key synthetic steps, as demonstrated in the development of novel approaches to (S)-4-Hydroxy-2-pyrrolidinone and its 3-substituted analogs. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(3S)-4-[[(2S)-1-[[(1S)-1-Carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B119273.png)
![[1,3]Thiazolo[4,5-c][1,2]oxazole](/img/structure/B119276.png)




